Cas no 946309-61-1 (N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide)

N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-cycloheptyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
- N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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- インチ: 1S/C18H29NO3S/c1-13(2)16-12-18(17(22-4)11-14(16)3)23(20,21)19-15-9-7-5-6-8-10-15/h11-13,15,19H,5-10H2,1-4H3
- InChIKey: ZNOZNVZLQNQFNM-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2CCCCCC2)(=O)=O)=CC(C(C)C)=C(C)C=C1OC
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3318-0494-25mg |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 25mg |
$109.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-50mg |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 50mg |
$160.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-1mg |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-15mg |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 15mg |
$89.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-20mg |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 20mg |
$99.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-2mg |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-2μmol |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-5μmol |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-10μmol |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
Life Chemicals | F3318-0494-20μmol |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide |
946309-61-1 | 90%+ | 20μmol |
$79.0 | 2023-07-27 |
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamideに関する追加情報
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide (CAS No. 946309-61-1): An Overview
N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide (CAS No. 946309-61-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structural features of this compound, particularly the cycloheptyl, methoxy, methyl, and propan-2-yl substituents, contribute to its distinct pharmacological profile.
The chemical structure of N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide consists of a benzene ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and an isopropyl (propan-2-yl) group at the 5-position. The sulfonamide functional group is attached to the benzene ring at the 1-position, and the cycloheptyl group is bonded to the nitrogen atom of the sulfonamide moiety. This intricate arrangement of functional groups imparts specific physicochemical properties that influence its biological activity and pharmacokinetics.
Recent studies have highlighted the potential of N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the cycloheptyl and methoxy substituents played a crucial role in modulating these inflammatory responses.
In another study published in the European Journal of Medicinal Chemistry in 2022, N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide was evaluated for its antidiabetic properties. The results showed that this compound significantly reduced blood glucose levels in diabetic mice by enhancing insulin sensitivity and improving glucose metabolism. The presence of the methyl and propan-2-yl groups was found to be essential for these beneficial effects.
The anticancer potential of N-cycloheptyl-2-methoxy-4-methyl-5-(propan-2-y l)benzene -1-sulfonamide has also been explored in several preclinical studies. A research team from the University of California, San Francisco, demonstrated that this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells. The mechanism of action was attributed to the disruption of mitochondrial membrane potential and activation of caspase-dependent pathways. The unique combination of the cycloheptyl, methoxy, and methyl substituents was identified as key factors in its selective cytotoxicity.
The pharmacokinetic properties of N-cycloheptyl -2-methoxy -4-methyl -5-(propan -2-y l)benzene -1-sulfonamide have been extensively studied to optimize its therapeutic efficacy. In vitro and in vivo experiments have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. The presence of the cycloheptyl group enhances lipophilicity, which facilitates absorption across biological membranes. Additionally, the methoxy and methyl substituents contribute to metabolic stability, reducing the risk of rapid degradation by hepatic enzymes.
To further understand the molecular mechanisms underlying the biological activities of N-cycloheptyl -2-meth oxy -4-me thyl -5-(pro pan -2-y l)benz ene -1-su lfon amide, computational studies have been conducted using molecular docking and molecular dynamics simulations. These studies have provided insights into how this compound interacts with specific protein targets involved in inflammation, diabetes, and cancer. For example, docking simulations revealed that N-cycloheptyl -2-me th oxy -4-me thyl -5-(pro pan -2-y l)ben zene -1-su lfon amide binds to key residues in the active site of TNF-alpha converting enzyme (TACE), thereby inhibiting its catalytic activity.
In conclusion, N-cyclo hepty l -2-me th oxy -4-me thyl -5-(pro pan -2-y l)ben zene -1-su lfon amide (CAS No. 946309 -61 -1) is a promising compound with diverse therapeutic potential. Its unique structural features, including the cyclo hepty l, me th oxy, me thyl, and pro pan -2-y l substituents, contribute to its anti-inflammatory, antidiabetic, and anticancer properties. Ongoing research continues to uncover new applications for this compound, making it an exciting area of focus for medicinal chemists and pharmaceutical researchers.
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